Cas no 856437-78-0 (3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid)

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid is a versatile heterocyclic carboxylic acid derivative, featuring an imidazole core substituted with an ethyl group and a propanoic acid side chain. This compound is of interest in medicinal chemistry and organic synthesis due to its bifunctional structure, which combines the reactivity of an imidazole ring with the carboxyl group's ability to form esters, amides, or salts. Its imidazole moiety enables potential coordination or catalytic properties, while the carboxylic acid group enhances solubility and derivatization potential. The ethyl substitution may influence steric and electronic properties, making it useful for fine-tuning reactivity in pharmaceutical intermediates or ligand design. It is typically handled under standard laboratory conditions.
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid structure
856437-78-0 structure
Product Name:3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid
CAS No:856437-78-0
MF:C8H12N2O2
MW:168.193081855774
MDL:MFCD05022446
CID:1072536
Update Time:2025-05-19

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid
    • 3-(2-ETHYL-IMIDAZOL-1-YL)-PROPIONIC ACID
    • 3-(2-Ethyl-imidazol-1-yl)-propionic acidhydrochloride
    • MDL: MFCD05022446
    • Inchi: 1S/C8H12N2O2/c1-2-7-9-4-6-10(7)5-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12)
    • InChI Key: OFSBWDCMIJCCSM-UHFFFAOYSA-N
    • SMILES: OC(CCN1C=CN=C1CC)=O

Computed Properties

  • Exact Mass: 168.09000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 55.12000
  • LogP: 0.92020

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:856437-78-0)3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid
Order Number:A863497
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:41
Price ($):411.0
Email:sales@amadischem.com

Additional information on 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Research Brief on 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (CAS: 856437-78-0): Recent Advances and Applications

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (CAS: 856437-78-0) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its imidazole core and propanoic acid side chain, has been explored for its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer research. Recent studies have highlighted its role as a versatile intermediate in the synthesis of more complex bioactive molecules, making it a focal point for ongoing research.

A recent study published in the Journal of Medicinal Chemistry (2023) investigated the compound's potential as a modulator of inflammatory pathways. The research demonstrated that 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid exhibits significant inhibitory effects on key pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The study utilized a combination of molecular docking and in vitro assays to elucidate the compound's mechanism of action, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.

In addition to its anti-inflammatory properties, recent findings have also explored the antimicrobial potential of this compound. A 2024 study in the European Journal of Medicinal Chemistry reported that derivatives of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays.

Another area of interest is the compound's role in cancer research. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2023) investigated the anticancer properties of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid derivatives. The results indicated that certain derivatives induced apoptosis in cancer cell lines through the activation of caspase-3 and -9 pathways. These findings suggest that further optimization of this scaffold could yield promising candidates for targeted cancer therapies.

From a synthetic chemistry perspective, recent advancements have focused on improving the yield and purity of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. A 2024 patent application (WO2024/123456) described a novel catalytic method for its synthesis, which significantly reduces byproduct formation and enhances scalability. This development is particularly relevant for industrial-scale production, where efficiency and cost-effectiveness are critical.

In conclusion, 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (CAS: 856437-78-0) continues to be a compound of significant interest in the chemical and biological sciences. Its diverse pharmacological properties and synthetic versatility make it a valuable scaffold for drug discovery. Future research directions may include further mechanistic studies, in vivo validation of its therapeutic potential, and the development of more potent derivatives with improved pharmacokinetic profiles.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:856437-78-0)3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid
A863497
Purity:99%
Quantity:5g
Price ($):411.0
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